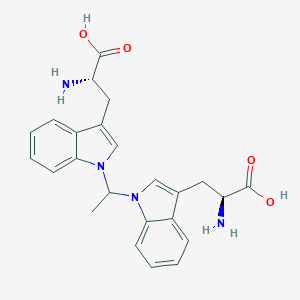

1,1'-Ethylidenebis(tryptophan)

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-[1-[1-[3-(2-amino-2-carboxyethyl)indol-1-yl]ethyl]indol-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4/c1-14(27-12-15(10-19(25)23(29)30)17-6-2-4-8-21(17)27)28-13-16(11-20(26)24(31)32)18-7-3-5-9-22(18)28/h2-9,12-14,19-20H,10-11,25-26H2,1H3,(H,29,30)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETVQFQGSVEQBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(N1C=C(C2=CC=CC=C21)CC(C(=O)O)N)N3C=C(C4=CC=CC=C43)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132685-02-0 | |

| Record name | 1,1'-Ethylidenebistryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034899 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Nomenclature and Chemical Context

Formal Chemical Naming Conventions

The compound 1,1'-Ethylidenebis(tryptophan) is systematically named in accordance with the rules set by the International Union of Pure and Applied Chemistry (IUPAC). The preferred IUPAC name for this compound is (2S)-2-amino-3-[1-[1-[3-[(2S)-2-amino-2-carboxyethyl]indol-1-yl]ethyl]indol-3-yl]propanoic acid. nih.govlgcstandards.com This name precisely describes the molecular structure, identifying all functional groups and their stereochemistry.

Another formal, though non-preferred, name is (2S,2'S)-3,3'-[ethane-1,1-diylbis(1H-indole-1,3-diyl)]bis(2-aminopropanoic acid). cymitquimica.comcymitquimica.com

Synonyms and Historical Designations

Over the years, 1,1'-Ethylidenebis(tryptophan) has been referred to by various synonyms and historical designations in scientific literature and chemical databases. A comprehensive list of these names is provided in the table below. nih.govcymitquimica.comcymitquimica.comcymitquimica.comsigmaaldrich.com

| Synonym/Designation |

| 1,1'-EBT |

| 1,1'-Ethylidene bis(tryptophan) |

| 1,1'-Ethylidene-Bis(L-Tryptophan) |

| EBT |

| Peak E |

| Tryptophan Impurity A |

| Tryptophan USP Related Compound A |

| USP Tryptophan Related Compound A |

| (2S,2'S)-3,3'-(1,1'-(Ethane-1,1-diyl)bis(1H-indole-3,1-diyl))bis(2-aminopropanoic acid) |

| 3,3'-[Ethylidenebis(1H-indole-1,3-diyl)]bis[(2S)-2-aminopropanoic] Acid |

The designation "Peak E" is of historical significance, as it was the name given to this compound during initial investigations into the Eosinophilia-Myalgia Syndrome (EMS) outbreak. bris.ac.uknih.gov It was identified as "contaminant 97" in early studies of tryptophan supplements. bris.ac.uk

Relationship to L-Tryptophan Derivatives

1,1'-Ethylidenebis(tryptophan) is a dimer of the essential amino acid L-tryptophan. bris.ac.uk It is not a naturally occurring compound in biological systems but is formed as a contaminant during the manufacturing process of L-tryptophan. medchemexpress.comnih.govszabo-scandic.com Specifically, it is synthesized from the reaction of two L-tryptophan molecules with acetaldehyde (B116499) under acidic conditions. nih.gov This chemical linkage occurs via an ethylidene bridge connecting the indole (B1671886) nitrogen atoms of the two tryptophan residues. ontosight.ai

Due to its origin as an impurity in L-tryptophan preparations, it is often studied in the context of toxicology and its potential biological effects. caymanchem.comnih.gov

Synthetic Pathways and Formation Mechanisms

Mechanisms of De Novo Formation

The de novo formation of 1,1'-Ethylidenebis(tryptophan) is understood to occur through reactions involving L-tryptophan and acetaldehyde (B116499).

The principal pathway for the formation of 1,1'-Ethylidenebis(tryptophan) involves the reaction of two L-tryptophan molecules with one molecule of acetaldehyde. food.gov.uk This reaction is notably facilitated by acidic conditions. nih.gov The acidic environment, for instance during purification steps like acidic cation-exchange chromatography, can promote the condensation reaction between the indole (B1671886) rings of two tryptophan molecules and the carbonyl group of acetaldehyde. tandfonline.com This results in the formation of an ethylidene bridge connecting the two tryptophan units at the first position of their indole rings.

The proposed mechanism involves the protonation of acetaldehyde, making it more electrophilic and susceptible to attack by the electron-rich indole ring of tryptophan. A second tryptophan molecule then reacts to form the stable dimer structure of EBT.

1,1'-Ethylidenebis(tryptophan) is chemically a dimer of tryptophan. nih.govsci-hub.se Its structure consists of two L-tryptophan residues linked by an ethylidene group. lookchem.com The formation process is a dimerization of tryptophan molecules, not directly with each other, but mediated by the presence of acetaldehyde. This distinction is crucial as acetaldehyde acts as the linking agent, forming the characteristic ethylidene bridge.

Context of Industrial and Biotechnological Production

The presence of 1,1'-Ethylidenebis(tryptophan) as an impurity gained significant attention in the context of industrial-scale production of L-tryptophan, particularly in relation to a major public health incident.

1,1'-Ethylidenebis(tryptophan) has been identified as a potential impurity in commercial preparations of L-tryptophan. caymanchem.com Its presence was a focal point of investigations into the Eosinophilia-Myalgia Syndrome (EMS) outbreak in 1989, which was linked to the consumption of L-tryptophan supplements from a single manufacturer, Showa Denko. tandfonline.comresearchgate.net

Researchers developed analytical methods, such as high-performance liquid chromatography (HPLC), to detect and quantify EBT in L-tryptophan products. nih.govnih.gov These studies revealed the presence of EBT in lots of L-tryptophan associated with EMS cases, while it was absent or present at much lower levels in lots that were not implicated. nih.gov

Table 1: Analytical Findings of 1,1'-Ethylidenebis(tryptophan) in L-Tryptophan Samples

| Sample Type | Detection Method | Concentration of 1,1'-Ethylidenebis(tryptophan) | Reference |

| L-Tryptophan preparations associated with EMS | HPLC | > 70 µg/g | nih.gov |

| Non-patient-related L-Tryptophan samples | HPLC | Not detected or < 2 µg/g | nih.gov |

| L-Tryptophan powder (spiked sample) | HPLC | 1.2-4.8 µg/g (91% average recovery) | nih.gov |

This table is for illustrative purposes and synthesizes data from the provided search results.

Investigations into the EMS outbreak revealed that the manufacturer had implemented changes in their production process shortly before the contaminated batches were produced. researchgate.net These modifications are believed to have contributed to the increased formation of impurities, including 1,1'-Ethylidenebis(tryptophan).

The key changes included:

Introduction of a new bacterial strain: A new strain of Bacillus amyloliquefaciens was introduced for the fermentation process to increase the yield of L-tryptophan. food.gov.ukresearchgate.net

Alterations in the purification process: The amount of powdered activated carbon used in the purification steps was significantly reduced. researchgate.net This reduction in a critical purification step may have allowed for higher concentrations of contaminants, including the precursors for EBT formation, to remain in the final product.

These process modifications likely created conditions more favorable for the reaction between L-tryptophan and acetaldehyde, leading to higher levels of 1,1'-Ethylidenebis(tryptophan) in the final product.

Analytical Chemistry Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography, particularly high-performance liquid chromatography (HPLC), is the cornerstone for separating EBT from the main L-tryptophan component and other related impurities. Its high resolution and sensitivity make it an indispensable tool in analytical laboratories.

High-Performance Liquid Chromatography (HPLC) for Impurity Profilingnih.govresearchgate.net

HPLC is widely employed for the determination of EBT in L-tryptophan raw materials and dietary supplements. nih.govresearchgate.net These methods are designed to be robust and capable of detecting minute concentrations of impurities.

The development of a reliable HPLC method for EBT analysis involves careful optimization of several parameters to achieve the desired separation and sensitivity. A common approach involves reversed-phase HPLC, which separates compounds based on their hydrophobicity.

A key aspect of method development is the selection of the mobile phase. A typical mobile phase consists of an aqueous component and an organic solvent, usually acetonitrile (B52724). nih.gov To improve peak shape and resolution, a mobile phase additive like trifluoroacetic acid (TFA) is often used. nih.govresearchgate.net TFA acts as an ion-pairing agent, which can enhance the retention and separation of polar analytes like EBT on a non-polar stationary phase. The use of a gradient, where the concentration of the organic solvent is increased over time, is crucial for eluting strongly retained compounds like EBT while ensuring good separation from earlier eluting impurities. nih.gov

The sample preparation is also a critical step. A typical procedure involves extracting the L-tryptophan sample with an acidic solution, such as 0.1% TFA, followed by a solid-phase extraction (SPE) cleanup step using a C18 cartridge. This cleanup removes interfering substances and concentrates the analyte, EBT, before it is injected into the HPLC system. nih.gov

Table 1: Example of HPLC Method Parameters for 1,1'-Ethylidenebis(tryptophan) Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Silica-based, reversed-phase C18 | nih.gov |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water | nih.gov |

| Mobile Phase B | 0.1% TFA in 80% acetonitrile / 20% water | d-nb.info |

| Gradient | A gradient of water and 80% acetonitrile, both with 0.1% TFA | nih.gov |

| Flow Rate | 1.0 mL/min | d-nb.info |

| Detection | UV Absorbance at 280 nm | nih.gov |

| Sample Preparation | Extraction with 0.1% TFA, followed by Sep-Pak C18 cartridge purification | nih.gov |

The performance of an analytical method is characterized by its detection limit and recovery efficiency. For the analysis of EBT, a limit of determination of approximately 0.6 micrograms per gram (µg/g) has been reported for a specific HPLC-UV method. nih.gov The recovery of a method indicates how much of the analyte is successfully measured after the entire analytical procedure. An average recovery of 91% has been achieved for EBT from L-tryptophan powder spiked in the range of 1.2 to 4.8 µg/g, demonstrating the effectiveness of the extraction and analytical process. nih.gov In some cases, alternative detection methods like fluorimetric detection have been explored to achieve high sensitivity. nih.gov

Table 2: Performance Characteristics of an HPLC Method for 1,1'-Ethylidenebis(tryptophan)

| Parameter | Value | Source |

|---|---|---|

| Limit of Determination | ~ 0.6 µg/g | nih.gov |

| Average Recovery | 91% (for spike levels of 1.2-4.8 µg/g) | nih.gov |

Integration with Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Trace Analysisresearchgate.netnih.gov

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the definitive identification and trace-level quantification of impurities. researchgate.netnih.gov This method provides a higher degree of specificity and sensitivity compared to HPLC with UV detection alone.

LC-MS/MS was instrumental in the initial structural characterization of several contaminants in L-tryptophan, including EBT. nih.gov The mass spectrometer provides information about the molecular weight of the eluting compounds from the HPLC. For EBT, the protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 435. researchgate.net

For structural elucidation, the precursor ion (the [M+H]⁺ ion) is isolated and fragmented within the mass spectrometer to produce a unique pattern of product ions. This fragmentation pattern serves as a "fingerprint" for the molecule, allowing for unambiguous identification. By comparing the MS/MS data of unknown impurities with that of reference standards, the structures of contaminants can be confirmed. nih.gov This technique is also invaluable for trace analysis, enabling the detection of EBT at very low concentrations in complex samples like dietary supplements. researchgate.net

Spectroscopic Detection Methods

Spectroscopic detectors are commonly paired with chromatographic systems to identify and quantify the separated compounds as they elute from the HPLC column.

UV Absorbance Spectroscopy in Chromatographic Detectionnih.govd-nb.info

UV absorbance is the most common mode of detection used in HPLC for the analysis of EBT. nih.govd-nb.info The choice of the detection wavelength is critical for achieving good sensitivity. The structure of 1,1'-Ethylidenebis(tryptophan) contains two indole (B1671886) rings, which are strong chromophores that absorb UV light.

The absorbance of EBT is typically measured at 280 nm. nih.gov This wavelength is characteristic of the indole moiety present in the tryptophan structure and provides a good balance of sensitivity and selectivity for EBT and other tryptophan-related impurities. In some methods, an additional wavelength, such as 220 nm, is also monitored to detect a broader range of organic impurities. d-nb.infowaters.com The response at the selected wavelength is proportional to the concentration of the compound, allowing for its quantification.

Fluorescence Detection with Pre-column Derivatization

High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a powerful technique for the sensitive and selective quantification of amino acids and their derivatives, including 1,1'-Ethylidenebis(tryptophan). While some compounds, like tryptophan, possess intrinsic fluorescence, pre-column derivatization is a widely employed strategy to enhance detection sensitivity and overcome challenges associated with weak native emission or complex sample matrices. bmglabtech.comnih.govmdpi.com This process involves chemically modifying the target analyte before its introduction into the HPLC column to yield a highly fluorescent product. jascoinc.com The resulting derivatives can be separated efficiently, often using reversed-phase columns, and detected with high sensitivity. nih.govjasco-global.com

A variety of reagents have been developed for the pre-column derivatization of primary and secondary amino groups, which are present in 1,1'-Ethylidenebis(tryptophan). The choice of reagent depends on factors such as reaction speed, derivative stability, and selectivity. creative-proteomics.com

Common Derivatization Reagents:

o-Phthalaldehyde (OPA): OPA is a popular reagent that reacts rapidly with primary amino acids in the presence of a thiol to form intensely fluorescent isoindole derivatives. jascoinc.comjasco-global.com A significant advantage of OPA is that the reagent itself is non-fluorescent, minimizing background interference. creative-proteomics.com However, OPA does not react with secondary amino acids on its own. jascoinc.comnih.gov

9-Fluorenylmethyl Chloroformate (FMOC): To analyze both primary and secondary amino acids, FMOC is often used. jascoinc.com It reacts with both types of amino groups to form stable, fluorescent adducts. nih.gov Dual-reagent methods using both OPA and FMOC can be employed for comprehensive amino acid profiling, with automated wavelength switching to detect each type of derivative at its optimal excitation and emission wavelengths. jascoinc.com

Dansyl Chloride: As a classic derivatization reagent, Dansyl chloride reacts with primary and secondary amino groups to produce strongly fluorescent derivatives. creative-proteomics.com While the derivatization procedure is straightforward, the reaction can be slow, sometimes requiring over 30 minutes to reach completion. creative-proteomics.com

4,7-Phenanthroline-5,6-dione (Phanquinone): Phanquinone has been utilized as a fluorogenic labeling reagent for amino acids. nih.gov The derivatization requires more stringent conditions (e.g., elevated temperature and pH for an extended time) compared to OPA. However, the resulting derivatives exhibit greater stability and are free from fluorescent degradation by-products, which can be an advantage for method robustness. nih.gov

Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): AQC is a widely used reagent that reacts quickly with both primary and secondary amino acids. creative-proteomics.com The derivatives formed are stable, and the by-products of the derivatization reaction cause minimal interference, making it a reliable choice for quantitative analysis. creative-proteomics.com

The application of these pre-column derivatization techniques allows for the highly sensitive determination of 1,1'-Ethylidenebis(tryptophan) in various samples. For instance, HPLC with fluorimetric detection has been cited as a method for the sensitive determination of this specific compound. nih.govlexaris.de The selection of the appropriate derivatization reagent and the optimization of chromatographic conditions are crucial for achieving the desired accuracy and low detection limits.

Table 1: Comparison of Pre-column Derivatization Reagents for Fluorescence Detection

| Reagent | Target Amines | Key Characteristics | Excitation (Ex) / Emission (Em) Wavelengths (nm) |

| o-Phthalaldehyde (OPA) | Primary | Fast reaction; reagent is non-fluorescent. | Ex: 340-390, Em: 455-475 jasco-global.comcreative-proteomics.com |

| 9-Fluorenylmethyl Chloroformate (FMOC) | Primary & Secondary | Reacts with both primary and secondary amines; stable derivatives. | Ex: 260-266, Em: 305-315 jascoinc.com |

| Dansyl Chloride | Primary & Secondary | Simple procedure; produces strong fluorescence; slow reaction kinetics. | Varies with solvent, typically Ex: ~335, Em: ~520 creative-proteomics.com |

| 4,7-Phenanthroline-5,6-dione (Phanquinone) | Primary & Secondary | Derivatives are highly stable; requires harsher reaction conditions. | Not specified in search results. |

| Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | Primary & Secondary | Rapid reaction; stable derivatives; minimal interference from by-products. | Ex: ~250, Em: ~395 creative-proteomics.com |

Biological Activities and Mechanistic Studies in in Vitro and Animal Models

Cellular and Subcellular Interactions

Research has demonstrated that 1,1'-Ethylidenebis(tryptophan) exerts a direct effect on the proliferation of eosinophilic lineage cells. nih.gov In studies utilizing the human eosinophilic leukemia cell line, EoL-3, 1,1'-Ethylidenebis(tryptophan) was shown to induce prominent cellular replication. nih.gov This finding suggests that the compound can act as a mitogenic factor for eosinophil precursors, potentially contributing to the increased number of eosinophils observed in related pathological conditions. In contrast, L-tryptophan, the parent amino acid from which the compound is derived, did not exhibit these proliferative effects. nih.gov

Table 1: Effect of 1,1'-Ethylidenebis(tryptophan) on Eosinophilic Leukemia Cell Proliferation

| Cell Line | Compound | Observed Effect | Source |

|---|---|---|---|

| Human Eosinophilic Leukemia (EoL-3) | 1,1'-Ethylidenebis(tryptophan) | Prominent cellular replication | nih.gov |

| Human Eosinophilic Leukemia (EoL-3) | L-tryptophan | No significant effect | nih.gov |

1,1'-Ethylidenebis(tryptophan) has been shown to be a potent activator of mature eosinophils, specifically inducing their degranulation and the release of cytotoxic granule proteins. nih.gov Studies examining peripheral blood normodense eosinophils found that 1,1'-Ethylidenebis(tryptophan) augmented the release of Eosinophil Cationic Protein (ECP). nih.gov This process of degranulation is a key effector function of eosinophils. The release of proteins like ECP is a characteristic finding in conditions such as the Eosinophilia-Myalgia Syndrome (EMS), suggesting a mechanistic link between the compound and the cellular activities observed in the syndrome. nih.govnemsn.org

The compound demonstrates significant immunomodulatory activity by influencing cytokine production from T lymphocytes. nih.gov Specifically, 1,1'-Ethylidenebis(tryptophan) was found to stimulate human splenic T cells to produce both bioactive and immunoreactive Interleukin-5 (IL-5). nih.gov Further investigation using reverse-transcriptase polymerase chain reaction (RT-PCR) confirmed a marked induction of IL-5 mRNA in T cells stimulated with the compound. nih.gov IL-5 is a critical cytokine for the differentiation, activation, and survival of eosinophils. This stimulation of IL-5 production by T cells represents an indirect pathway through which 1,1'-Ethylidenebis(tryptophan) can promote eosinophil-mediated responses. nih.gov Uncontaminated L-tryptophan did not show any of these effects. nih.gov

In addition to promoting IL-5 production, 1,1'-Ethylidenebis(tryptophan) also acts on eosinophils to enhance their sensitivity to this key cytokine. nih.gov The compound was shown to upregulate the expression of Interleukin-5 (IL-5) receptor levels on the surface of normodense eosinophils. nih.gov By increasing the expression of their specific receptor, the compound potentiates the effects of IL-5 on eosinophils, likely making them more responsive to its survival and activation signals. nih.gov This dual mechanism—boosting IL-5 production from T cells and simultaneously increasing IL-5 receptor expression on eosinophils—suggests a coordinated role for 1,1'-Ethylidenebis(tryptophan) in amplifying eosinophilic responses. nih.gov

Table 2: Immunomodulatory Effects of 1,1'-Ethylidenebis(tryptophan)

| Target Cell Type | Compound | Biological Effect | Mechanism | Source |

|---|---|---|---|---|

| Human Splenic T Lymphocytes | 1,1'-Ethylidenebis(tryptophan) | Increased IL-5 Production | Induction of IL-5 mRNA | nih.gov |

| Human Normodense Eosinophils | 1,1'-Ethylidenebis(tryptophan) | Upregulation of IL-5 Receptor | Increased surface receptor levels | nih.gov |

A comprehensive examination of the biological and pathological effects of 1,1'-Ethylidenebis(tryptophan) reveals its significant interactions with cellular processes and its ability to induce connective tissue abnormalities in animal models. This article delves into the specific molecular and physiological consequences of exposure to this compound, focusing on its influence on gene expression, protein synthesis, and the development of pathological conditions.

Transcriptional Activation of IL-5 Gene Expression (mRNA Induction)

Research has demonstrated that 1,1'-Ethylidenebis(tryptophan), also known as "Peak E," plays a role in the induction of Interleukin-5 (IL-5) gene expression. In a study involving human splenic T cells, exposure to 1,1'-Ethylidenebis(tryptophan) resulted in a marked induction of IL-5 mRNA, as detected by reverse-transcriptase polymerase chain reaction (RT-PCR). This stimulation also led to the production of bioactive and immunoreactive IL-5 protein. In contrast, L-tryptophan lacking this contaminant did not produce these effects, suggesting that 1,1'-Ethylidenebis(tryptophan) is a potent inducer of IL-5 at the transcriptional level in T lymphocytes nih.gov.

Interactions with Protein Synthesis and Metabolism

The interaction of 1,1'-Ethylidenebis(tryptophan) with protein synthesis and metabolism has been a subject of investigation to understand its biological effects.

Competition in Hepatic Protein Synthesis Systems

In an in vitro hepatic protein synthesis system, 1,1'-Ethylidenebis(tryptophan) (EBT) was found to compete with the incorporation of [3H]tryptophan into acid-precipitable proteins in a manner similar to equimolar concentrations of unlabeled L-tryptophan. This suggests that EBT can interfere with the normal utilization of tryptophan in protein synthesis within the liver. However, it did not have an effect on the incorporation of [14C]leucine, indicating a degree of specificity in its competitive action nih.gov.

Incorporation into Macromolecular Structures

Studies utilizing radiolabeled EBT ([14C]EBT) have shown that it can be incorporated into acid-precipitable proteins in vitro. This incorporation was observed to be diminished in the presence of equimolar concentrations of either unlabeled EBT or L-tryptophan, further supporting the idea that EBT or a potential breakdown product can be integrated into macromolecular structures, namely proteins nih.gov.

Modulation of L-Tryptophan Binding to Nuclear Proteins

The effect of 1,1'-Ethylidenebis(tryptophan) on the binding of L-tryptophan to nuclear proteins has been examined in various cell types. In an in vitro assay using rat hepatic nuclear envelopes, EBT by itself exhibited minimal inhibitory effect on the binding of [3H]tryptophan compared to control L-tryptophan. When combined with control L-tryptophan, the inhibitory effect was similar to that of control L-tryptophan alone. Similarly, in nuclei from rat brain, EBT had little effect on L-tryptophan binding. However, in nuclei of cultured murine macrophages (WLG5), the addition of EBT along with L-tryptophan resulted in less inhibition of [3H]tryptophan binding than what was observed with L-tryptophan alone nih.gov.

The following table summarizes the research findings on the interaction of 1,1'-Ethylidenebis(tryptophan) with protein synthesis and metabolism:

| Area of Investigation | Model System | Key Findings |

| Competition in Protein Synthesis | In vitro hepatic protein synthesis system | Competes with L-tryptophan for incorporation into proteins. |

| Incorporation into Macromolecules | In vitro protein synthesis | Incorporated into acid-precipitable proteins. |

| Modulation of L-Tryptophan Binding | Rat hepatic and brain nuclear envelopes | Little to no direct inhibitory effect on L-tryptophan binding. |

| Modulation of L-Tryptophan Binding | Cultured murine macrophage nuclei | Reduces the inhibitory effect of L-tryptophan on its own binding. |

Pathological Manifestations in Animal Models

Induction of Connective Tissue Pathologies

Administration of 1,1'-Ethylidenebis(tryptophan) to animal models has been shown to induce pathological changes in connective tissues, mirroring some features of the Eosinophilia-Myalgia Syndrome (EMS). In female Lewis rats treated with EBT, abnormalities were observed in the perimysium and fascia, which are connective tissues associated with muscle. These tissues were found to be abnormally thickened and infiltrated by inflammatory cells, including lymphocytes, macrophages, and a sparse number of eosinophils. Additionally, some rats exhibited sparse perineurial inflammatory cells nih.govelsevierpure.com.

A murine model of EMS using female C57BL/6 mice and intraperitoneal administration of EBT also demonstrated the development of inflammation and fibrosis. These pathological changes affected the dermis and subcutis, which include the fascia and perimysial tissues nih.govnih.govresearchgate.net. These findings in both rat and mouse models indicate that 1,1'-Ethylidenebis(tryptophan) can induce pathologies characterized by inflammation and fibrosis in various connective tissues.

The table below details the pathological findings in animal models exposed to 1,1'-Ethylidenebis(tryptophan):

| Animal Model | Affected Tissues | Observed Pathologies |

| Female Lewis Rats | Perimysium, Fascia, Perineurium | Thickening, infiltration with lymphocytes, macrophages, and sparse eosinophils. |

| Female C57BL/6 Mice | Dermis, Subcutis (including fascia and perimysial tissues) | Inflammation and fibrosis. |

Pathological Manifestations in Animal Models

Induction of Connective Tissue Pathologies

Fascia Thickening and Fibrosis Induction

Studies in animal models have demonstrated a significant association between the administration of 1,1'-Ethylidenebis(tryptophan) and the development of fascia thickening and fibrosis. In a murine model, the daily intraperitoneal administration of this compound to female C57BL/6 mice resulted in inflammation and fibrosis affecting the dermis, subcutis, fascia, and perimyseal tissues. nih.govnih.gov Notably, fascial thickness was observed to increase fourfold after six weeks of exposure to 1,1'-Ethylidenebis(tryptophan).

Similarly, research involving female Lewis rats treated with 1,1'-Ethylidenebis(tryptophan) showed that the perimysium and fascia became abnormally thickened. nih.gov This thickening was accompanied by the infiltration of various immune cells, indicating an inflammatory response contributing to the fibrotic process. These findings in animal models replicate key pathological features observed in human Eosinophilia-Myalgia Syndrome (EMS), a condition epidemiologically linked to the consumption of L-tryptophan supplements contaminated with 1,1'-Ethylidenebis(tryptophan). nih.gov The fibrotic response is a hallmark of late-stage EMS, characterized by a substantial accumulation of collagen, fibronectin, and other extracellular matrix components in the affected tissues.

The development of fibrosis is considered a critical pathological outcome in these studies. The observed tissue changes underscore the potential of 1,1'-Ethylidenebis(tryptophan) to induce profound alterations in connective tissues.

Inflammation in Adipose and Subcutaneous Muscle Tissues

The administration of 1,1'-Ethylidenebis(tryptophan) in animal models has been shown to induce inflammatory responses in adipose and subcutaneous muscle tissues. In studies with female C57BL/6 mice, the development of inflammation was noted in the dermis and subcutis following daily intraperitoneal injections of the compound. nih.govnih.gov This inflammatory state is a key precursor to the subsequent development of fibrosis in these tissues.

Research has pointed to alterations in tryptophan metabolism as a potential factor in obesity-related inflammation, which primarily originates from adipose tissue where adipocytes and infiltrated immune cells accumulate and secrete inflammatory factors. While not directly focused on 1,1'-Ethylidenebis(tryptophan), this information provides context for the inflammatory potential of tryptophan-related compounds in adipose tissue.

The inflammatory cell infiltrate observed in the affected tissues of animals treated with 1,1'-Ethylidenebis(tryptophan) is a crucial aspect of its biological activity. This inflammatory response contributes to the tissue damage and pathological changes seen in the animal models, mirroring aspects of Eosinophilia-Myalgia Syndrome.

Perimyseal Tissue Involvement

Animal studies have specifically highlighted the involvement of perimyseal tissues in the pathological changes induced by 1,1'-Ethylidenebis(tryptophan). The perimysium, the connective tissue that surrounds bundles of muscle fibers, is a primary site of the inflammation and fibrosis observed in these models.

In female Lewis rats treated with 1,1'-Ethylidenebis(tryptophan), the perimysium was found to be abnormally thickened and infiltrated by immune cells. nih.gov Similarly, a murine model using female C57BL/6 mice demonstrated inflammation and fibrosis affecting the perimyseal tissues. nih.govnih.gov This localization of the pathological changes to the perimysium is a significant finding, as it is a characteristic feature of Eosinophilia-Myalgia Syndrome. The involvement of the perimysium contributes to the muscle-related symptoms and pathology associated with the condition.

Cellular Infiltration Patterns

Mast Cell Infiltration and Degranulation

A notable finding in animal models studying the effects of 1,1'-Ethylidenebis(tryptophan) is the significant infiltration and degranulation of mast cells. In a study involving female C57BL/6 mice, the development of inflammation and fibrosis was accompanied by an increased number of mast cells, many of which appeared to be degranulating. nih.govnih.gov

Mast cell degranulation releases a variety of potent inflammatory mediators, which can contribute to the observed tissue inflammation and subsequent fibrosis. This process is recognized as a key event in various inflammatory and allergic responses. The presence of degranulating mast cells in the affected tissues of mice treated with 1,1'-Ethylidenebis(tryptophan) suggests a role for these cells in the pathogenesis of the observed pathologies.

Lymphocyte and Macrophage Infiltration

In addition to mast cells, the infiltration of lymphocytes and macrophages into the affected tissues is a prominent feature of the inflammatory response induced by 1,1'-Ethylidenebis(tryptophan). In a study with female Lewis rats, the thickened perimysium and fascia were infiltrated with lymphocytes and macrophages, as well as sparse eosinophils. nih.gov

This cellular infiltration is a hallmark of an active immune response in the tissues. Lymphocytes are key players in adaptive immunity, while macrophages are crucial components of the innate immune system involved in phagocytosis, antigen presentation, and cytokine production. The presence of these immune cells in the perimysium and fascia of rats treated with 1,1'-Ethylidenebis(tryptophan) indicates a complex inflammatory cascade initiated by the compound.

Musculoskeletal System Effects

The administration of 1,1'-Ethylidenebis(tryptophan) in animal models has been shown to cause significant adverse effects on the musculoskeletal system. A primary finding in female Lewis rats treated with the compound was the presence of a few necrotic muscle fibers. nih.gov This indicates direct or indirect myotoxic effects of the compound.

The musculoskeletal effects observed in animal models are consistent with the clinical presentation of EMS, which often involves severe myalgia (muscle pain) and other musculoskeletal complaints.

Data Tables

Table 1: Effects of 1,1'-Ethylidenebis(tryptophan) in Animal Models

| Animal Model | Key Findings |

|---|---|

| Female C57BL/6 Mice | Inflammation and fibrosis of dermis, subcutis, fascia, and perimyseal tissues; Fourfold increase in fascial thickness after 6 weeks; Increased numbers of degranulating mast cells. |

| Female Lewis Rats | Abnormally thickened perimysium and fascia; Infiltration of lymphocytes, macrophages, and sparse eosinophils in perimysium and fascia; Presence of necrotic muscle fibers. |

Table 2: Cellular Infiltration Induced by 1,1'-Ethylidenebis(tryptophan)

| Cell Type | Observation | Animal Model |

|---|---|---|

| Mast Cells | Increased numbers and degranulation | Female C57BL/6 Mice |

| Lymphocytes | Infiltration into perimysium and fascia | Female Lewis Rats |

| Macrophages | Infiltration into perimysium and fascia | Female Lewis Rats |

| Eosinophils | Sparse infiltration into perimysium and fascia | Female Lewis Rats |

Metabolic Alterations in Response to Exposure

In addition to inducing structural damage in muscle tissue, EBT has been shown to affect metabolic pathways, most notably the kynurenine (B1673888) pathway of tryptophan metabolism.

The kynurenine pathway is the primary route for the metabolism of the essential amino acid L-tryptophan. nih.gov Studies have indicated that exposure to EBT can alter the levels of metabolites within this pathway. In a murine model, the administration of EBT led to initial reductions in the plasma levels of quinolinic acid, a metabolic product of the kynurenine pathway. However, as inflammation and fibrosis became more pronounced, the levels of quinolinic acid were observed to become elevated. researchgate.netnih.govconsensus.app

Research on patients with active, untreated EMS has also revealed significant alterations in this metabolic pathway. These patients were found to have significantly higher plasma levels of L-kynurenine and quinolinic acid when compared to corticosteroid-treated EMS patients, normal subjects, and asymptomatic individuals who had used L-tryptophan. nih.gov Furthermore, elevated levels of L-kynurenine and quinolinic acid were also detected in the cerebrospinal fluid of EMS patients. nih.gov These findings suggest that an accentuation of the kynurenine pathway is a feature of EMS, potentially contributing to the pathogenesis of the disease. nih.gov

| Area of Investigation | Key Findings | Animal Model |

|---|---|---|

| Necrotic Muscle Fibers | Presence of a few necrotic muscle fibers in all EBT-treated animals. | Female Lewis Rats |

| Necrotic Muscle Fibers | Significant increase in necrotic muscle fibers (2.92 ± 0.95/2.5 mm²) after 4 weeks of EBT administration. | Female C57BL/6 Mice |

| Perimyositis | Abnormally thickened perimysium and fascia with infiltration of lymphocytes, macrophages, and sparse eosinophils in 2 of 3 EBT-treated animals. | Female Lewis Rats |

| Perimyositis | Development of inflammation and fibrosis affecting the fascia and perimysial tissues. | Female C57BL/6 Mice |

| Kynurenine Pathway | Initial reduction followed by elevation of plasma quinolinic acid levels with the progression of inflammation and fibrosis. | Mice |

Role As a Contaminant in Etiopathogenesis of Systemic Syndromes

Epidemiological and Analytical Associations with Eosinophilia-Myalgia Syndrome (EMS)

In late 1989, an epidemic of a debilitating illness characterized by severe muscle pain (myalgia) and a significant increase in a type of white blood cell called eosinophils swept across the United States. nih.govnih.gov This condition was named Eosinophilia-Myalgia Syndrome (EMS) and was quickly linked through epidemiological studies to the consumption of dietary supplements containing the amino acid L-tryptophan. nih.govgefree.org.nzmedscape.com The investigation revealed that the outbreak was not caused by L-tryptophan itself, but by contaminated batches produced by a single Japanese manufacturer, Showa Denko. wikipedia.orgacs.orgnemsn.org Among the numerous impurities discovered, 1,1'-Ethylidenebis(tryptophan), also known by various designations such as EBT, Peak E, and Peak 97, was one of the first to be identified and extensively studied for its role in the etiopathogenesis of EMS. acs.orgnih.gov

Identification as a Key Contaminant in Specific L-Tryptophan Batches

Analytical investigations using high-performance liquid chromatography (HPLC) on L-tryptophan lots associated with EMS cases revealed the presence of several trace impurities not found in non-implicated batches. cdc.govnih.gov One of these impurities, consistently appearing on chromatograms and labeled "Peak E" or "Peak 97," was identified as 1,1'-Ethylidenebis(tryptophan). acs.orgcdc.gov This compound is a dimer, formed from two L-tryptophan molecules linked by an ethylidene bridge. acs.orgresponsibletechnology.org

The implicated L-tryptophan was traced back to Showa Denko, which had recently modified its manufacturing process. wikipedia.org These changes, including a reduction in the amount of activated charcoal used for purification and the use of a new strain of bacteria for fermentation, are believed to have led to the formation and incomplete removal of various contaminants, including EBT. wikipedia.orgnemsn.org In total, over 60 different impurities were eventually detected in the case-associated L-tryptophan, but only a handful were statistically linked to the syndrome. nih.govwikipedia.org EBT was among the first of these contaminants to be structurally characterized and was found in sixteen test samples from the implicated manufacturer at concentrations greater than 70 micrograms per gram. nih.govnih.gov In contrast, non-patient-related samples either had no detectable EBT or contained less than 2 micrograms per gram. nih.gov

Correlation of Contaminant Levels with Syndrome Outbreaks

Initial epidemiological studies strongly suggested a link between EBT and the EMS outbreak. acs.org The presence of "Peak E" was found to be significantly associated with case-associated lots of L-tryptophan. responsibletechnology.orgnih.gov The Centers for Disease Control and Prevention (CDC) identified several HPLC peaks, including the one corresponding to EBT (then called peak 97), that were predictive of L-tryptophan lots linked to EMS cases. cdc.gov It was noted that the concentration of this particular contaminant in lots from the implicated manufacturer had increased significantly between March and June of 1989, coinciding with the epidemic. cdc.gov

However, the precise role of EBT as the sole causative agent has been a subject of debate. nih.gov While it was a prominent contaminant and epidemiologically linked to the syndrome, some subsequent analyses have indicated that other impurities might have a stronger statistical association with EMS cases. wikipedia.orgnemsn.org Some researchers have proposed that EBT may have served as a marker for the presence of other, more potent toxic agents within the contaminated batches or that it contributed to the pathology in synergy with other compounds. cdc.govnih.gov Despite this, the consistent presence of EBT in implicated L-tryptophan batches firmly establishes it as a key chemical marker for the 1989 EMS outbreak. nemsn.org

Comparative Analysis with Other Identified L-Tryptophan Contaminants

The investigation into the EMS epidemic revealed a complex mixture of impurities in the implicated L-tryptophan batches. nih.gov While 1,1'-Ethylidenebis(tryptophan) was a significant finding, it was just one of several compounds suspected of contributing to the toxicity of the supplements. A comparative analysis of these co-occurring contaminants is crucial for understanding the full scope of the etiopathogenesis of EMS.

Structural and Biological Distinctions of Co-occurring Impurities

Besides EBT, several other contaminants were isolated from the Showa Denko L-tryptophan and associated with EMS. wikipedia.org These impurities varied in their chemical structures and potential biological activities.

3-(Phenylamino)-L-alanine (PAA) : Also known as "UV-5," this compound is structurally distinct from EBT, featuring a phenylamino (B1219803) group attached to the alanine (B10760859) backbone. wikipedia.orgnemsn.org Its discovery was significant as it shares structural similarities with a chemical implicated in the Spanish Toxic Oil Syndrome, another epidemic of a similar nature that occurred in 1981. medscape.com

Peak 200 : This contaminant was identified as 2[3-indolyl-methyl]-L-tryptophan. wikipedia.org

Peak C and Peak FF : Further analysis identified these as 3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo-[2,3-b]-indole-2-carboxylic acid and 2-(2-hydroxy indoline)-tryptophan, respectively. wikipedia.org

Peak AAA : Considered the contaminant most significantly associated with EMS based on statistical analysis, "Peak AAA" was later found to be two related isomers formed from the condensation of L-tryptophan with fatty acids. wikipedia.orgnemsn.orgresearchgate.net

The biological effects of these compounds have been a subject of intense research. Studies on EBT have shown that it can induce functional activation of human eosinophils and stimulate the production of interleukin-5 (IL-5) by T-lymphocytes, a key cytokine involved in eosinophil proliferation and activation. nih.govcaymanchem.com This provides a plausible mechanism for its role in the characteristic eosinophilia seen in EMS patients.

| Contaminant Name | Alternative Name(s) | General Structural Description |

|---|---|---|

| 1,1'-Ethylidenebis(tryptophan) | EBT, Peak E, Peak 97 | A dimer of two L-tryptophan molecules linked by an ethylidene bridge. |

| 3-(Phenylamino)-L-alanine | PAA, UV-5 | An aniline-derived amino acid. |

| 2[3-indolyl-methyl]-L-tryptophan | Peak 200 | A derivative formed from two tryptophan-related structures. |

| 3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo-[2,3-b]-indole-2-carboxylic acid | Peak C | A complex heterocyclic compound derived from tryptophan. |

| 2-(2-hydroxy indoline)-tryptophan | Peak FF | A derivative involving a modified indole (B1671886) ring. |

| (S)-2-amino-3-(2-((S,E)-7-methylnon-1-en-1-yl)-1H-indol-3-yl)propanoic acid and isomer | Peak AAA, UV-28 | Condensation product of L-tryptophan and a fatty acid. |

Assessment of Synergistic or Independent Pathological Contributions

The question of whether the various L-tryptophan contaminants acted independently or synergistically to cause EMS is complex. The presence of multiple chemical impurities in the implicated batches suggests that a multi-factorial trigger is possible. nih.gov

Animal studies have provided some insight into the independent pathological potential of EBT. Administration of EBT to mice and rats has been shown to induce inflammation, fibrosis in the fascia and perimysial tissues, and an increase in mast cells, which are pathological features consistent with those observed in human EMS patients. nih.govelsevierpure.com These findings suggest that EBT, on its own, could have been a mediator of the syndrome. nih.gov

However, the fact that some other contaminants, like Peak AAA, show a stronger statistical correlation with EMS cases suggests they may have played a more direct or potent role. wikipedia.orgnemsn.org It remains plausible that the clinical manifestation of EMS required exposure to a specific combination of these impurities. The various contaminants could have targeted different biological pathways, leading to the wide range of symptoms observed in the syndrome, from eosinophilia and myalgia to chronic fibrosis and neurological issues. gefree.org.nz The scientific consensus is that contaminated L-tryptophan preparations were the cause of the epidemic, but the precise contribution of each individual contaminant, including 1,1'-Ethylidenebis(tryptophan), versus their potential synergistic effects, has not been definitively established. nih.gov

Q & A

Basic Research Questions

Q. How was 1,1'-Ethylidenebis(tryptophan) (EBT) identified as a contaminant in L-tryptophan preparations?

- Methodological Answer : EBT was identified using high-performance liquid chromatography (HPLC) coupled with spectral analysis (UV, NMR, and mass spectrometry). Researchers isolated "Peak E" from contaminated L-tryptophan batches and confirmed its structure as a dimeric tryptophan derivative linked by an ethylidene bridge . This approach enabled differentiation between pure L-tryptophan and EBT, which co-eluted in early chromatographic methods .

Q. What analytical techniques are recommended for detecting and quantifying EBT in complex matrices?

- Methodological Answer : Reverse-phase HPLC with photodiode array detection (HPLC-PDA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is critical. These methods achieve detection limits as low as 0.01% (w/w) in L-tryptophan samples .

Q. What historical evidence links EBT to eosinophilia-myalgia syndrome (EMS)?

- Methodological Answer : Epidemiological studies correlated EMS outbreaks with L-tryptophan supplements containing EBT. Case-control analyses identified EBT as a common contaminant in affected batches. Toxicological studies demonstrated EBT's ability to activate eosinophils and induce interleukin-5 production in T-cells, mimicking EMS pathology .

Advanced Research Questions

Q. How does EBT induce immune dysregulation in vitro, and what experimental models validate these mechanisms?

- Methodological Answer : In vitro studies using human peripheral blood mononuclear cells (PBMCs) show EBT activates eosinophils via CD69 upregulation and stimulates Th2 cytokine release (e.g., IL-5). Dose-response experiments (0.1–100 μM) in cell cultures require flow cytometry for immune cell profiling and ELISA for cytokine quantification .

Q. What challenges exist in establishing animal models to study EBT's role in EMS?

- Methodological Answer : Rodent models fail to fully replicate EMS symptoms due to species-specific metabolic differences. Advanced protocols involve transgenic mice expressing human HLA-DR3 alleles to mimic immune responses. Dose optimization (e.g., 50–200 mg/kg/day) and longitudinal histopathological monitoring are critical .

Q. How do researchers resolve contradictory data on EBT's purity and toxicity thresholds?

- Methodological Answer : Batch-to-batch variability in historical samples necessitates impurity profiling via HPLC-UV/HRMS. Toxicity thresholds are assessed using in vitro IC50 values and in vivo NOAEL/LOAEL studies. Meta-analyses of EMS case reports suggest a dose-dependent relationship, with EBT concentrations >0.1% (w/w) posing significant risk .

Q. What statistical methods are appropriate for analyzing EBT's dose-response relationships in experimental data?

- Methodological Answer : Non-linear regression (e.g., Hill equation) models dose-response curves. For multi-variable datasets (e.g., cytokine levels vs. EBT concentration), multivariate ANOVA or mixed-effects models account for biological replicates. Software like GraphPad Prism or R is used for significance testing (p < 0.05) .

Q. Which advanced structural characterization techniques confirm EBT's stability and degradation products?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS monitor degradation. EBT degrades into 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA), identified via high-resolution mass spectrometry (HRMS) and tandem MS/MS fragmentation .

Methodological Considerations for Experimental Design

- Ethical Compliance : For in vivo studies, adhere to institutional animal care guidelines (e.g., IACUC protocols) and report ethical approval IDs .

- Data Reproducibility : Include negative controls (e.g., pure L-tryptophan) and spike-and-recovery experiments to validate analytical methods .

- Contaminant Fingerprinting : Use reference standards (e.g., USP Tryptophan Related Compound A RS) for HPLC calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.